![molecular formula C6H3BrF2INO B1446802 2-Bromo-3-difluoromethoxy-6-iodopyridine CAS No. 857295-23-9](/img/structure/B1446802.png)
2-Bromo-3-difluoromethoxy-6-iodopyridine
Overview
Description
“2-Bromo-3-difluoromethoxy-6-iodopyridine” is a chemical compound with the molecular formula C6H3BrF2INO . It is used in various chemical reactions and has several synonyms, including “2-bromo-3-(difluoromethoxy)-6-iodopyridine” and "Pyridine, 2-bromo-3-(difluoromethoxy)-6-iodo-" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-difluoromethoxy-6-iodopyridine” consists of a pyridine ring substituted with bromo, difluoromethoxy, and iodo groups . The exact mass of the molecule is 348.84108 .Physical And Chemical Properties Analysis
“2-Bromo-3-difluoromethoxy-6-iodopyridine” has a molecular weight of 349.901 . It has a topological polar surface area of 22.1, a complexity of 152, and a covalently-bonded unit count of 1 . It also has 4 hydrogen bond acceptors and 2 rotatable bonds .Scientific Research Applications
Synthesis and Functionalization
2-Bromo-3-difluoromethoxy-6-iodopyridine and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures. For instance, halopyridines such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine are utilized in the production of pentasubstituted pyridines, which are essential in medicinal chemistry for creating compounds with desired functionalities (Wu, Porter, Frennesson, & Saulnier, 2022). These functionalities enable further chemical manipulations, making these compounds versatile building blocks in synthetic organic chemistry.
Chemical Transformations
Compounds similar to 2-Bromo-3-difluoromethoxy-6-iodopyridine are used in various chemical transformations. For example, the study of 4-bromo-2,3,5-trichloro-6-iodopyridine in Sonogashira reactions led to the efficient synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019). This demonstrates the potential of halopyridines in facilitating the synthesis of complex organic molecules, which can have various applications in material science and pharmaceuticals.
Fluorescence and Spectroscopy
Some derivatives of halopyridines exhibit interesting UV/Vis and emission properties. Selected pentaalkynylated pyridines, similar to 2-Bromo-3-difluoromethoxy-6-iodopyridine, have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science (Rivera et al., 2019).
Catalytic Applications
In another study, halopyridines served as substrates in palladium-catalyzed aminocarbonylation reactions. The process yielded N-substituted nicotinamides and other biologically important compounds, showcasing the role of halopyridines in catalytic applications (Takács, Jakab, Petz, & Kollár, 2007). This indicates the importance of halopyridines in facilitating key steps in organic synthesis, especially in the creation of compounds with potential therapeutic properties.
Structural and Crystallographic Studies
Halopyridines are also involved in structural and crystallographic studies. For example, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide yielded 3-amino-5-bromo-2-iodopyridine, with its crystal structure providing insights into molecular interactions and bonding patterns (Bunker, Sach, Nukui, Rheingold, & Yanovsky, 2008). Such studies are crucial in the field of crystallography and material science, where understanding molecular structures is key to developing new materials and drugs.
properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-6-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVIJRMPYIMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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